molecular formula C11H11ClFN3O2S B10933605 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B10933605
M. Wt: 303.74 g/mol
InChI Key: RDMPVMRYTDQMFC-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a chemical compound with a molecular formula of C10H10ClFN2O2S. This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-pyrazole-3-carboxamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring, a 2-chloro-6-fluorobenzyl group, and a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H11ClFN3O2S

Molecular Weight

303.74 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]methanesulfonamide

InChI

InChI=1S/C11H11ClFN3O2S/c1-19(17,18)15-11-5-6-16(14-11)7-8-9(12)3-2-4-10(8)13/h2-6H,7H2,1H3,(H,14,15)

InChI Key

RDMPVMRYTDQMFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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